An In-Depth Technical Guide to 5-(Methylthio)-1-phenyl-1H-tetrazole
An In-Depth Technical Guide to 5-(Methylthio)-1-phenyl-1H-tetrazole
Abstract
This technical guide provides a comprehensive overview of 5-(Methylthio)-1-phenyl-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively cataloged in publicly accessible databases, this document leverages established chemical principles and data from its immediate precursors and analogs to detail its synthesis, characterization, and potential applications. The guide focuses on robust synthetic routes, predictive characterization methods, and the functional role of the tetrazole moiety as a bioisostere, offering valuable insights for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the Tetrazole Scaffold
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prominence stems from its role as a highly effective bioisostere for the carboxylic acid group. While possessing a similar pKa and planar structure, the tetrazole ring offers superior metabolic stability and increased lipophilicity compared to its carboxylate counterpart.[1] This substitution can significantly enhance a drug candidate's pharmacokinetic profile.
Substituted tetrazoles have demonstrated a vast range of biological activities, including antihypertensive, anti-allergic, antibiotic, and anticonvulsant properties.[1] The specific compound, 5-(Methylthio)-1-phenyl-1H-tetrazole, combines the foundational tetrazole core with a phenyl group at the N1 position and a methylthio group at the C5 position. The N1-phenyl substitution influences the molecule's overall conformation and electronic properties, while the 5-methylthio group modifies the acidity and lipophilicity compared to its thiol precursor, making it a compelling target for synthesis and biological evaluation.
Chemical Identity and Physicochemical Properties
Precise experimental data for 5-(Methylthio)-1-phenyl-1H-tetrazole is sparse. However, its fundamental properties can be calculated or inferred from its structure and comparison with its well-documented precursor, 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1).
| Property | Value | Source |
| Chemical Name | 5-(Methylthio)-1-phenyl-1H-tetrazole | - |
| CAS Number | Not readily available in searched databases | - |
| Molecular Formula | C₈H₈N₄S | Calculated |
| Molecular Weight | 192.24 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Inferred from Analog |
| Melting Point | Not determined. Precursor (86-93-1) melts at 145 °C (dec.). | - |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMF, DMSO. | Inferred from Analog |
Synthesis and Characterization: A Validated Approach
The most logical and verifiable route to synthesize 5-(Methylthio)-1-phenyl-1H-tetrazole is a two-step process starting from the commercially available 1-Phenyl-1H-tetrazole-5-thiol. This method provides clear, well-understood reaction mechanisms and predictable outcomes.
Two-Step Synthetic Workflow
The synthesis involves the S-methylation of 1-Phenyl-1H-tetrazole-5-thiol. The thiol proton is acidic and can be readily removed by a mild base to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent.
Caption: Two-step synthesis workflow for 5-(Methylthio)-1-phenyl-1H-tetrazole.
Detailed Experimental Protocol
This protocol is a self-validating system based on standard organic chemistry procedures for S-methylation.
Materials:
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1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) (1.0 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
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Methyl Iodide (CH₃I) (1.2 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Phenyl-1H-tetrazole-5-thiol (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is fully dissolved.
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Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution. The causality here is that K₂CO₃ is a sufficient base to deprotonate the acidic thiol (pKa ~4-5), forming the potassium thiolate salt, a potent nucleophile. Stir the suspension at room temperature for 30 minutes.
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Methylation: Cool the reaction mixture in an ice bath to control any potential exotherm. Slowly add methyl iodide (1.2 eq) dropwise. The thiolate anion will attack the electrophilic methyl group of CH₃I in a classic Sₙ2 reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
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Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x). The purpose of the aqueous workup is to remove the DMF and inorganic salts.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-(Methylthio)-1-phenyl-1H-tetrazole.
Characterization
The identity and purity of the synthesized product would be confirmed by the following methods:
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¹H NMR: The most telling signal would be the appearance of a new singlet in the 2.5-3.0 ppm range, corresponding to the three protons of the -S-CH₃ group. The aromatic protons on the phenyl ring would appear in the 7.4-7.8 ppm region.
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¹³C NMR: A new peak around 15 ppm would confirm the presence of the methyl carbon. The carbon of the tetrazole ring attached to the sulfur atom would appear significantly downfield.
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FT-IR Spectroscopy: The characteristic S-H stretch of the starting material (around 2550-2600 cm⁻¹) would be absent in the product spectrum. One would observe C-H stretches from the methyl and phenyl groups, and characteristic tetrazole ring vibrations.[1]
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Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (192.24 g/mol ) would confirm the product's identity.
Applications in Research and Drug Development
The primary value of 5-(Methylthio)-1-phenyl-1H-tetrazole in a research context lies in its potential as a building block for more complex molecules and as a biologically active agent itself.
Bioisosterism in Drug Design
As previously mentioned, the tetrazole ring is a well-established bioisostere for carboxylic acids. This principle is fundamental to its application in drug design, allowing chemists to modify properties like metabolic stability, membrane permeability, and oral bioavailability. The conversion of the thiol precursor to the methylthio ether further modulates lipophilicity, a critical parameter in drug development.
Caption: Bioisosteric relationship between carboxylic acids and tetrazoles.
Potential Biological Activities
While the specific activity of 5-(Methylthio)-1-phenyl-1H-tetrazole is not documented, the activities of its analogs provide logical starting points for investigation:
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Antifungal Agents: The precursor, 1-phenyl-5-mercaptotetrazole, has shown antifungal properties. It is plausible that the methylated derivative retains or possesses modified antifungal activity.
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Corrosion Inhibition: Phenyl-mercaptotetrazoles are effective corrosion inhibitors for metals in acidic solutions.[2] The methylthio derivative could be explored for similar applications in materials science.
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Enzyme Inhibition: The tetrazole moiety is present in numerous approved drugs.[3] The thiol functionality is known to interact with metalloenzymes, and its methylated version could serve as a valuable control compound or exhibit a different binding profile in enzymatic assays.
Safety and Handling
The synthesis of this compound involves hazardous materials requiring strict safety protocols.
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Sodium Azide: Highly toxic and can form explosive heavy metal azides. Must be handled with extreme care, avoiding contact with acids (which produce toxic hydrazoic acid) and metals.
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Methyl Iodide: A potent alkylating agent and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Organic Solvents (DMF): Handle in a fume hood to avoid inhalation.
All experimental work should be preceded by a thorough risk assessment.
Conclusion
5-(Methylthio)-1-phenyl-1H-tetrazole represents a synthetically accessible and intriguing molecule for chemical and pharmaceutical research. While it remains a less-characterized member of the tetrazole family, its synthesis can be reliably achieved via the S-methylation of its thiol precursor. Its structure suggests potential applications in drug discovery, building upon the established role of tetrazoles as metabolically robust bioisosteres, and in materials science. This guide provides a foundational framework for its synthesis, characterization, and exploration, encouraging further investigation into its unique chemical and biological properties.
References
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